molecular formula C13H17BFNO3 B13428954 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid

2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid

Cat. No.: B13428954
M. Wt: 265.09 g/mol
InChI Key: VDTRTQZWPBEQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidine ring, making it a versatile reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through the reaction of 3-methylpiperidine with an appropriate acylating agent.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is unique due to the presence of the fluorine atom and piperidine ring, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[2-fluoro-5-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)10-4-5-12(15)11(7-10)14(18)19/h4-5,7,9,18-19H,2-3,6,8H2,1H3

InChI Key

VDTRTQZWPBEQKH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCCC(C2)C)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.